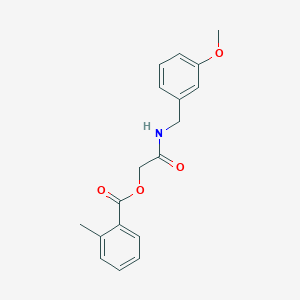
tert-butyl N-(4-bromo-3-formylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(4-bromo-3-formylphenyl)carbamate is a chemical compound with the molecular formula C12H14BrNO3 and a molecular weight of 300.15 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group and a brominated formylphenyl group. It is commonly used in various scientific research applications due to its reactivity and potential biological activity .
準備方法
The synthesis of tert-butyl N-(4-bromo-3-formylphenyl)carbamate typically involves the reaction of 4-bromo-3-formylphenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
化学反応の分析
tert-Butyl N-(4-bromo-3-formylphenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylcarbamates, while reduction and oxidation reactions yield alcohols and carboxylic acids, respectively .
科学的研究の応用
tert-Butyl N-(4-bromo-3-formylphenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl N-(4-bromo-3-formylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and formyl groups play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or modulate receptor activity by binding to specific sites .
類似化合物との比較
Similar compounds to tert-butyl N-(4-bromo-3-formylphenyl)carbamate include:
tert-Butyl N-(4-chloro-3-formylphenyl)carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl N-(4-bromo-3-hydroxyphenyl)carbamate: Similar structure but with a hydroxyl group instead of a formyl group.
tert-Butyl N-(4-bromo-3-carboxyphenyl)carbamate: Similar structure but with a carboxyl group instead of a formyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activity .
特性
IUPAC Name |
tert-butyl N-(4-bromo-3-formylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-12(2,3)17-11(16)14-9-4-5-10(13)8(6-9)7-15/h4-7H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVBGCSSVSRPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-([2,4'-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide](/img/structure/B2914916.png)
![N-Methyl-N-[2-oxo-2-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2914917.png)
![1-[4-(Trifluoromethyl)benzoyl]azetidine](/img/structure/B2914920.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2914922.png)
![2-[(ethylamino)methyl]quinazolin-4(3H)-one hydrochloride](/img/structure/B2914923.png)
![2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2914924.png)
![N-({[2,3'-bipyridine]-4-yl}methyl)-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2914926.png)
![7-(4-methylcyclohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2914927.png)
![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2914928.png)

![3-methoxy-N-methyl-N-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B2914932.png)
![5-chloro-N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2914933.png)
![Methyl 3-(3-(((dimethylamino)methylene)amino)-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylate](/img/structure/B2914935.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2914937.png)
